molecular formula C19H21N3O3 B2513343 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 891089-14-8

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2513343
CAS No.: 891089-14-8
M. Wt: 339.395
InChI Key: QXMKTGAPPLBZAF-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenyl group, a phenylpyrrolidinone moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the final urea compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyrrolidinone .

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)carboxamide
  • 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea
  • 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)hydrazide

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea stands out due to its specific urea linkage, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)12-20-19(24)21-15-11-18(23)22(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMKTGAPPLBZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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